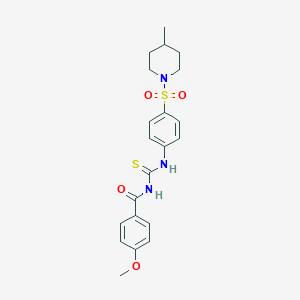

4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide, also known as MPSC, is a compound that has shown potential in scientific research applications. MPSC is a small molecule inhibitor of a protein called protein disulfide isomerase (PDI), which plays a critical role in protein folding and quality control in the endoplasmic reticulum (ER) of cells.

Mechanism of Action

4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide binds to the active site of PDI and inhibits its enzymatic activity. This leads to the accumulation of misfolded proteins in the ER, which activates the unfolded protein response (UPR). The UPR is a cellular stress response that helps cells cope with ER stress by increasing the production of chaperones and decreasing protein synthesis. However, prolonged activation of the UPR can lead to cell death, which makes this compound a potential therapeutic agent for diseases that involve ER stress.

Biochemical and Physiological Effects:

This compound has been shown to induce ER stress and activate the UPR in various cell types. It has also been shown to inhibit the growth of cancer cells and reduce viral replication in vitro. In animal models, this compound has been shown to reduce tumor growth and improve survival in mice with breast cancer. However, the physiological effects of this compound in humans are not yet known, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide in lab experiments is its specificity for PDI. Unlike other inhibitors of ER stress, such as tunicamycin and thapsigargin, this compound specifically targets PDI and does not affect other proteins involved in the UPR. This makes it a valuable tool for studying the role of PDI in various biological processes. However, one limitation of using this compound is its potential toxicity. This compound induces ER stress and can lead to cell death if not used at the appropriate concentration. Therefore, careful dose-response studies are necessary when using this compound in lab experiments.

Future Directions

There are several potential future directions for research on 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide. One direction is to investigate its efficacy in animal models of diseases that involve ER stress, such as cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of PDI based on the structure of this compound. Finally, another direction is to investigate the potential of this compound as a therapeutic agent for viral infections, such as COVID-19, which have been shown to induce ER stress. Overall, this compound has shown promise as a tool for studying the role of PDI in various biological processes and as a potential therapeutic agent for diseases that involve ER stress.

Synthesis Methods

The synthesis of 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide involves a series of chemical reactions. The starting material for the synthesis is 4-methoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-((4-methylpiperidin-1-yl)sulfonyl)aniline to form the corresponding amide. The amide is then reacted with potassium thioacetate to form the carbamothioyl derivative. Finally, the carbamothioyl derivative is reacted with 4-bromo-3-nitrobenzoic acid to form this compound.

Scientific Research Applications

4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide has been shown to be a potent inhibitor of PDI, which makes it a valuable tool for studying the role of PDI in various biological processes. PDI is involved in protein folding, assembly, and degradation in the ER, and its dysregulation has been implicated in a number of diseases, including cancer, neurodegenerative diseases, and viral infections. This compound has been used to study the role of PDI in these diseases and to develop new therapies that target PDI.

Properties

IUPAC Name |

4-methoxy-N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S2/c1-15-11-13-24(14-12-15)30(26,27)19-9-5-17(6-10-19)22-21(29)23-20(25)16-3-7-18(28-2)8-4-16/h3-10,15H,11-14H2,1-2H3,(H2,22,23,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFZCYKWWUPKSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[({[4-(Pyrrolidin-1-ylsulfonyl)anilino]carbothioyl}amino)carbonyl]-1,1'-biphenyl](/img/structure/B467402.png)

![N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467428.png)

![N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B467430.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-propionylthiourea](/img/structure/B467442.png)

![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide](/img/structure/B467470.png)

![N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B467479.png)

![N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B467481.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B467486.png)

![3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467501.png)

![4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B467519.png)